molecular formula C4H6FN3 B11786582 4-Fluoro-1-methyl-1H-pyrazol-3-amine CAS No. 1935524-77-8

4-Fluoro-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11786582
CAS No.: 1935524-77-8
M. Wt: 115.11 g/mol
InChI Key: RNJOFCSXDPWONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1-methyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C4H6FN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoro-1-methyl-1H-pyrazole with ammonia or amines under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1-methyl-1H-pyrazol-3-amine is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to its analogs .

Properties

CAS No.

1935524-77-8

Molecular Formula

C4H6FN3

Molecular Weight

115.11 g/mol

IUPAC Name

4-fluoro-1-methylpyrazol-3-amine

InChI

InChI=1S/C4H6FN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7)

InChI Key

RNJOFCSXDPWONK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.